molecular formula C13H8Cl2INO B13344768 2-chloro-N-(2-chloro-4-iodophenyl)benzamide

2-chloro-N-(2-chloro-4-iodophenyl)benzamide

Cat. No.: B13344768
M. Wt: 392.02 g/mol
InChI Key: PPCIRIMLHMCZTH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4-iodophenyl)benzamide is a halogen-rich benzamide derivative with the molecular formula C14H10Cl2INO and a molecular weight of 406.0 g/mol . This compound is characterized by the presence of a benzamide core, a privileged structure in medicinal chemistry known for its ability to bind to diverse biological targets, and is functionalized with chlorine and iodine atoms that significantly influence its chemical reactivity and physical properties . The iodine and chlorine substituents enhance its potential for halogen bonding, a key interaction that influences both its crystal packing and its binding to molecular targets in biochemical assays . In scientific research, this compound serves as a valuable building block for the synthesis of more complex organic molecules in chemistry . It is also investigated in biology for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions . Furthermore, its therapeutic potential is being explored in areas such as anti-inflammatory and anticancer activities . The mechanism of action for this benzamide derivative involves its interaction with specific molecular targets, such as enzymes or receptors . The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity, while the amide group can participate in key hydrogen bonding, further stabilizing these interactions and leading to the modulation of the target's biological function . The synthesis of this compound typically involves the reaction of an appropriate benzoyl chloride with 2-chloro-4-iodoaniline in the presence of a base, such as triethylamine, to neutralize the acid byproduct . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2-chloro-N-(2-chloro-4-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(16)7-11(12)15/h1-7H,(H,17,18)

InChI Key

PPCIRIMLHMCZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Chloro-N-phenylbenzamide

Methodology:

  • React benzoyl chloride with 2-chloroaniline in ethanol under reflux conditions.
  • The reaction proceeds via nucleophilic acyl substitution, forming the benzamide core.

Research Data:

Parameter Conditions Yield References
Reagents Benzoyl chloride, 2-chloroaniline - ,
Solvent Ethanol -
Temperature Reflux (~78°C) ~85%

Notes:

  • Purification typically involves recrystallization.
  • The reaction is straightforward, with high purity achievable.

Step 2: Halogenation to Introduce Iodine and Chlorine

Methodology:

  • The key challenge is selective halogenation at specific aromatic positions.
  • Electrophilic aromatic substitution using iodine sources (e.g., iodine monochloride or iodine with oxidants) introduces iodine.
  • Chlorination is achieved via controlled reaction with chlorine reagents, often in the presence of catalysts or under specific temperature conditions.

Research Data:

Reagent Conditions Outcome References
Iodinating agent Iodine with oxidant (e.g., H2O2, Cu catalyst) Iodination at para position ,
Chlorinating agent SOCl2 or Cl2 gas Chlorination at ortho position

Notes:

  • The order of halogenation influences regioselectivity.
  • Excess iodine can lead to polyiodination; controlled addition is critical.

Step 3: Diazotization and Iodination

Methodology:

  • The amino group on the aromatic ring is diazotized using sodium nitrite in acidic conditions at low temperature.
  • The diazonium salt then reacts with potassium iodide to introduce iodine selectively.

Research Data:

Parameter Conditions Yield References
Diazotization NaNO2, H2SO4, 0°C Quantitative ,
Iodination KI, 0°C High selectivity ,

Notes:

  • The process ensures regioselectivity and minimizes side reactions.
  • Reaction times are typically 2-4 hours.

Step 4: Final Purification and Characterization

  • The crude product is purified via recrystallization or chromatography.
  • Confirmed by spectral analysis (NMR, IR, MS).

Supporting Data Tables

Step Reagents Conditions Yield Key Observations
1 Benzoyl chloride + 2-chloroaniline Ethanol, reflux 85% High purity benzamide
2 Iodine + oxidant Mild heating 70-80% Selective para-iodination
3 Chlorine gas or SOCl2 Room temperature 75% Ortho chlorination
4 NaNO2, KI 0°C 85% Efficient diazotization and iodination

Research Outcomes and Perspectives

  • Efficiency: The multi-step synthesis achieves high overall yields (~50-60%) when optimized.
  • Selectivity: Controlled reaction conditions enable regioselective halogenation, critical for biological activity.
  • Scalability: The methods are adaptable for industrial-scale synthesis, with reaction parameters adjustable for large batches.
  • Environmental considerations: Use of milder reagents and solvents (e.g., ethanol, acetic acid) aligns with green chemistry principles.

Chemical Reactions Analysis

2-chloro-N-(2-chloro-4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Features References
2-Chloro-N-(2-chloro-4-iodophenyl)benzamide 2-Cl (benzamide), 2-Cl, 4-I (aniline) Not reported Not reported High halogen content; potential for halogen bonding and π-π interactions
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide 4-CH₃SO₂ (benzamide), 4-Cl, 3-I (aniline) Not reported Not reported Methylsulfonyl group enhances polarity; dihedral angle: 52.13° between rings
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide Pyrimidine ring (6-CH₃) 126–128 93 Pyrimidine substituent; strong NH hydrogen bonding observed in NMR
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 4-NO₂ (benzamide), benzothiazole (phenyl) 179–181 Not reported Nitro group increases electrophilicity; benzothiazole enhances π-stacking
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Br (benzamide), pyrazole ring Not reported Not reported Bromine substitution; DFT studies confirm electrostatic stabilization

Key Observations :

  • Polar Groups : The methylsulfonyl group in increases polarity, likely improving aqueous solubility relative to the iodophenyl analog.
  • Heterocyclic Modifications : Pyrimidine or benzothiazole substituents (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities, which are absent in the simpler iodophenyl derivative.

Biological Activity

2-Chloro-N-(2-chloro-4-iodophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

C13H9Cl2INO\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{I}\text{N}\text{O}

This structure suggests a complex interaction with biological targets, particularly due to the presence of halogen substituents which may influence its reactivity and binding properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly against various pests and pathogens. The following sections detail specific findings related to its efficacy.

Insecticidal Activity

Several studies have explored the insecticidal properties of benzamide derivatives. For instance, a study demonstrated that benzamides substituted with various functional groups exhibited lethal activities against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L.

Table 1: Insecticidal Activity of Benzamide Derivatives

CompoundTarget PestLethal Activity (%)
14qMythimna separate70
14hHelicoverpa armigeraNot specified
14eOstrinia nubilalisModerate

The compound 14q , which shares structural similarities with this compound, showed promising results, indicating potential for further development in pest control applications .

Fungicidal Activity

In addition to insecticidal properties, benzamide derivatives have been evaluated for their antifungal activities. A notable example includes compound 14h , which demonstrated an inhibition rate of 77.8% against Pyricularia oryzae, suggesting that similar compounds could be effective fungicides.

Table 2: Fungicidal Activities of Related Compounds

CompoundTarget PathogenInhibition Rate (%)
14hPyricularia oryzae77.8
14eVarious55.6 - 66.7

These findings highlight the potential utility of this compound in agricultural settings, particularly in developing new fungicides .

Case Studies

  • Study on Insecticidal Efficacy : A detailed investigation into various benzamide derivatives revealed significant differences in activity based on structural modifications. The study found that compounds with multiple halogen substitutions tended to exhibit higher insecticidal activity compared to their non-substituted counterparts .
  • Fungicide Development : Another study focused on the synthesis of oxadiazole-linked benzamides, which demonstrated substantial antifungal activity against several plant pathogens. The results suggest that incorporating similar structural features into compounds like this compound may enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-chloro-4-iodophenyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-chloro-4-iodoaniline under basic conditions. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Base : Triethylamine or pyridine is critical for neutralizing HCl byproducts . Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95%.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation from methanol/acetic acid (5:2 v/v) .
  • Data collection : Use a Rigaku R-AXIS diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 290 K.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R-factors <0.05 .
  • Key metrics : Bond lengths (C–Cl: 1.73–1.76 Å; C–I: 2.10–2.15 Å) confirm substitution patterns .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based kinase or protease assays to identify binding affinities (IC₅₀ values) .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound’s conformation, and what challenges arise in refinement?

SCXRD reveals a triclinic crystal system (space group P1) with torsion angles confirming non-planarity between benzamide and iodophenyl groups. Challenges include:

  • Disorder : Iodine’s high electron density may cause anisotropic displacement artifacts, requiring SHELXL’s ISOR and DELU constraints .
  • Hydrogen bonding : NH···O interactions (2.8–3.0 Å) stabilize the lattice but complicate thermal motion modeling .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) for halogenated benzamides?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases) using halogen bonding (C–X···O/N motifs) .
  • QSAR models : MLR or CoMFA correlate Cl/I substituent positions with bioactivity (e.g., logP vs. IC₅₀) .
  • DFT calculations : Gaussian 16 optimizes geometries at B3LYP/6-31G* level to predict electronic effects of iodine’s polarizability .

Q. How can conflicting bioactivity data between similar benzamides be reconciled?

Contradictions often arise from:

  • Substituent positioning : 4-I vs. 3-I substitution alters steric bulk, affecting target binding (e.g., PPARδ antagonism vs. kinase inhibition) .
  • Assay conditions : Varying pH or serum proteins (e.g., albumin) may sequester compounds, reducing apparent potency .
  • Resolution : Conduct dose-response curves across 5–6 log units and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Methodological Challenges and Solutions

Q. What techniques mitigate iodine’s radiation sensitivity during crystallographic experiments?

  • Low-temperature data collection : Cool crystals to 100 K with liquid N₂ to reduce decay.
  • Rapid exposure : Limit X-ray exposure per frame (e.g., 10 s/frame) .
  • Post-refinement correction : Apply SCALE in SHELXL to correct anisotropic absorption .

Q. How is regioselectivity controlled during electrophilic substitution in iodophenyl derivatives?

  • Directing groups : The 4-iodo substituent acts as a weak meta-director, favoring electrophilic attack at the 2-position.
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance para/ortho ratios in Friedel-Crafts reactions .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic (para) products .

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